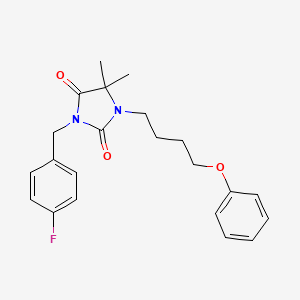

3-(4-fluorobenzyl)-5,5-dimethyl-1-(4-phenoxybutyl)-1H-imidazole-2,4(3H,5H)-dione

Description

3-(4-Fluorobenzyl)-5,5-dimethyl-1-(4-phenoxybutyl)-1H-imidazole-2,4(3H,5H)-dione is an imidazole-dione derivative characterized by a fluorinated benzyl group, dimethyl substitution at the 5-position, and a phenoxybutyl chain at the 1-position. The imidazole-dione core (a fused bicyclic structure with two carbonyl groups) is a hallmark of hydantoin-like compounds, which are known for diverse biological activities, including anticonvulsant and antimicrobial properties . The 4-fluorobenzyl group may enhance lipophilicity and metabolic stability, while the phenoxybutyl chain could influence pharmacokinetic properties such as solubility and membrane permeability.

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-5,5-dimethyl-1-(4-phenoxybutyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O3/c1-22(2)20(26)24(16-17-10-12-18(23)13-11-17)21(27)25(22)14-6-7-15-28-19-8-4-3-5-9-19/h3-5,8-13H,6-7,14-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTOXHXUQGESDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1CCCCOC2=CC=CC=C2)CC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-5,5-dimethyl-1-(4-phenoxybutyl)-1H-imidazole-2,4(3H,5H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.

Attachment of the Phenoxybutyl Group: The phenoxybutyl group can be attached through an alkylation reaction using 4-phenoxybutyl bromide and a strong base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)-5,5-dimethyl-1-(4-phenoxybutyl)-1H-imidazole-2,4(3H,5H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

GABA-A Receptor Modulation

Research indicates that compounds similar to 3-(4-fluorobenzyl)-5,5-dimethyl-1-(4-phenoxybutyl)-1H-imidazole-2,4(3H,5H)-dione can act as positive allosteric modulators of the GABA-A receptor. This modulation is crucial for developing anxiolytic and sedative medications. A study explored a series of benzimidazole derivatives that demonstrated improved metabolic stability and efficacy in modulating GABA-A receptors, suggesting that modifications in the imidazole structure can enhance pharmacological profiles .

Neurological Disorders

Given its ability to modulate GABA-A receptors, this compound may be explored for treating conditions such as anxiety disorders and epilepsy. The enhancement of GABAergic transmission can lead to therapeutic effects in these disorders.

Antimicrobial Activity

Preliminary studies suggest that imidazole derivatives possess antimicrobial properties. The incorporation of specific substituents can enhance their activity against bacterial strains. This opens avenues for further research into the potential use of this compound as an antimicrobial agent .

- GABA-A Receptor Modulation :

- Anticancer Activity :

- Antimicrobial Properties :

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-5,5-dimethyl-1-(4-phenoxybutyl)-1H-imidazole-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors.

Signal Transduction Pathways: The compound may influence various cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and synthetic differences between the target compound and analogous imidazole derivatives from the literature:

Structural Analysis

Core Modifications: The target compound shares the imidazole-2,4-dione core with nitrofurantoin derivatives (), which are clinically used as antibiotics. However, the 4-phenoxybutyl chain in the target compound distinguishes it from nitrofurantoin’s nitrofuran moiety, likely altering its biological target and solubility . In contrast, imidazol-4-one derivatives (e.g., 4h and 7f) exhibit a non-aromatic, partially saturated core, which may reduce planarity and affect binding to hydrophobic enzyme pockets .

Substituent Effects: Fluorobenzyl Groups: The 4-fluorobenzyl group is present in both the target compound and 4h (). Fluorination typically enhances metabolic stability and bioavailability by resisting oxidative degradation . Phenoxy Chains: The phenoxybutyl group in the target compound is structurally analogous to phenoxymethyl substituents in ’s compounds (e.g., 9c). Such chains may improve membrane penetration compared to shorter alkyl groups .

Pharmacological Implications (Inferred)

- Anticancer Potential: Thiazole and triazole hybrids (e.g., 9c in ) demonstrate anticancer activity via kinase inhibition, suggesting that the target compound’s phenoxybutyl chain could similarly modulate kinase binding .

- Antimicrobial Activity : Nitrofurantoin’s efficacy against urinary tract infections underscores the imidazole-dione core’s relevance in antimicrobial design. The target compound’s fluorobenzyl group may broaden its spectrum compared to nitrofurantoin .

Biological Activity

3-(4-Fluorobenzyl)-5,5-dimethyl-1-(4-phenoxybutyl)-1H-imidazole-2,4(3H,5H)-dione, commonly referred to by its CAS number 900019-19-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological activity, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C22H25FN2O3

- Molecular Weight : 384.44 g/mol

- CAS Number : 900019-19-4

The compound features an imidazole ring substituted with various functional groups that contribute to its biological activity. The presence of a fluorobenzyl group and a phenoxybutyl moiety enhances its pharmacological profile.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis through mechanisms involving the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown antimicrobial activity against a variety of pathogens. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Cell Cycle Arrest : It has been observed to induce G1 phase arrest in cancer cells, thereby preventing further cell division.

- Apoptotic Pathways : Activation of caspases and downregulation of anti-apoptotic proteins have been noted in treated cells.

Case Studies

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Results : The compound reduced cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates.

-

Antimicrobial Efficacy Evaluation :

- Objective : To assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Results : MIC values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C22H25FN2O3 |

| Molecular Weight | 384.44 g/mol |

| CAS Number | 900019-19-4 |

| Anticancer Activity (MCF-7) | >70% inhibition at 10 µM |

| Antimicrobial MIC (S. aureus) | 32 µg/mL |

| Antimicrobial MIC (E. coli) | 64 µg/mL |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.